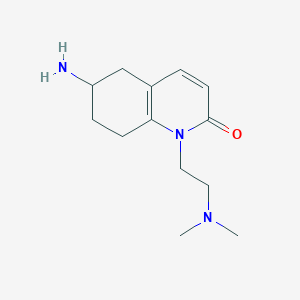

6-Amino-1-(2-(dimethylamino)ethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Amino-1-(2-(dimethylamino)ethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a dimethylaminoethyl side chain, and a tetrahydroquinolinone core. The presence of these functional groups makes it a versatile molecule for chemical synthesis and biological studies.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-(2-(dimethylamino)ethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one can be achieved through several synthetic routes. One common method involves the condensation of 5,6-diaminouracil derivatives with various carboxylic acids using a non-hazardous coupling reagent such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate). This reaction typically occurs under mild conditions and results in high yields of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

6-Amino-1-(2-(dimethylamino)ethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The carbonyl group in the tetrahydroquinolinone core can be reduced to form alcohol derivatives.

Substitution: The amino and dimethylaminoethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions typically occur under standard laboratory conditions, with specific temperatures and solvents depending on the desired transformation.

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives, alcohol derivatives, and various substituted quinolinone compounds. These products can be further utilized in chemical synthesis and biological studies.

Applications De Recherche Scientifique

6-Amino-1-(2-(dimethylamino)ethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 6-Amino-1-(2-(dimethylamino)ethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The amino and dimethylaminoethyl groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The tetrahydroquinolinone core provides structural stability and enhances the compound’s binding affinity.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Amino-1,3-dimethyl-5-indolyl-1H-pyrimidine-2,4-dione: This compound shares a similar amino group and tetrahydroquinolinone core but differs in its side chain structure.

6-Amino-5-carboxamidouracils: These compounds have a similar amino group and are used as precursors for the synthesis of xanthine derivatives.

Uniqueness

6-Amino-1-(2-(dimethylamino)ethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific applications.

Activité Biologique

6-Amino-1-(2-(dimethylamino)ethyl)-5,6,7,8-tetrahydroquinolin-2(1H)-one is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a tetrahydroquinoline backbone with an amino group and a dimethylaminoethyl side chain. Its molecular formula is C13H18N2O, with a molecular weight of approximately 218.3 g/mol.

Antitumor Activity

Research indicates that derivatives of tetrahydroquinoline compounds exhibit significant antitumor activity. For instance, studies have shown that certain analogs can induce apoptosis in cancer cells by activating the caspase pathway. Specifically, compounds with similar structures have been reported to inhibit topoisomerase II (TopoII), an enzyme critical for DNA replication and repair, leading to reduced proliferation of cancer cells .

Table 1: Antitumor Activity of Tetrahydroquinoline Derivatives

| Compound Name | Mechanism of Action | Cell Line Tested | IC50 (µM) |

|---|---|---|---|

| Compound A | TopoII Inhibition | MCF-7 | 5.0 |

| Compound B | Apoptosis Induction | Hela | 3.2 |

| Compound C | Cell Cycle Arrest | MGC-803 | 4.5 |

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Studies have suggested that tetrahydroquinoline derivatives can selectively inhibit nitric oxide synthases (nNOS) without affecting endothelial or inducible NOS (eNOS and iNOS). This selectivity is crucial as it may reduce neuroinflammation while preserving normal vascular function .

Table 2: nNOS Inhibition Potency

| Compound Name | nNOS IC50 (nM) | eNOS IC50 (nM) | Selectivity Ratio |

|---|---|---|---|

| 6-Amino Compound | 93 | 300 | 3.2 |

| Compound D | 50 | 200 | 4.0 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Topoisomerases : By inhibiting TopoII, the compound disrupts DNA replication in cancer cells.

- Induction of Apoptosis : Activation of the caspase pathway leads to programmed cell death in malignant cells.

- Selective nNOS Inhibition : This property may offer therapeutic benefits in neurodegenerative diseases by mitigating excessive nitric oxide production.

Case Studies

A notable study evaluated the efficacy of a related compound in a mouse model of breast cancer. The treatment resulted in a significant reduction in tumor size and improved survival rates compared to controls . Another investigation focused on the neuroprotective effects in models of Alzheimer's disease, where the compound demonstrated a capacity to reduce neuronal apoptosis and cognitive decline .

Propriétés

IUPAC Name |

6-amino-1-[2-(dimethylamino)ethyl]-5,6,7,8-tetrahydroquinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O/c1-15(2)7-8-16-12-5-4-11(14)9-10(12)3-6-13(16)17/h3,6,11H,4-5,7-9,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFPAZBPCPKOBPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C2=C(CC(CC2)N)C=CC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.